molecular formula C13H6Cl3N3O B11818734 5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole

5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole

Cat. No.: B11818734
M. Wt: 326.6 g/mol
InChI Key: YYGIBGLMCWTSBS-UHFFFAOYSA-N
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Description

5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid hydrazide with 2,4-dichlorobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine and benzene rings can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under specific conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce more complex heterocyclic compounds.

Scientific Research Applications

5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in biological systems, the compound may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-hydrazinopyridine
  • 2,4-Dichlorophenylhydrazine
  • 2,4-Dichlorobenzoyl chloride

Uniqueness

Compared to similar compounds, 5-(2-Chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole stands out due to its unique combination of a pyridine ring and an oxadiazole ring. This structure imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H6Cl3N3O

Molecular Weight

326.6 g/mol

IUPAC Name

5-(2-chloropyridin-4-yl)-3-(2,4-dichlorophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H6Cl3N3O/c14-8-1-2-9(10(15)6-8)12-18-13(20-19-12)7-3-4-17-11(16)5-7/h1-6H

InChI Key

YYGIBGLMCWTSBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)C3=CC(=NC=C3)Cl

Origin of Product

United States

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